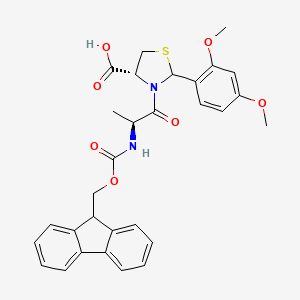

Fmoc-Ala-Cys(psiDmp,Hpro)-OH

Description

BenchChem offers high-quality Fmoc-Ala-Cys(psiDmp,Hpro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Ala-Cys(psiDmp,Hpro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7S/c1-17(31-30(36)39-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)27(33)32-25(29(34)35)16-40-28(32)23-13-12-18(37-2)14-26(23)38-3/h4-14,17,24-25,28H,15-16H2,1-3H3,(H,31,36)(H,34,35)/t17-,25-,28?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWYFYUMGKONQA-JPPLNUHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: The Structural and Synthetic Utility of Fmoc-Ala-Cys(ψDmp,Hpro)-OH

[1]

Executive Summary

Fmoc-Ala-Cys(ψDmp,Hpro)-OH is a pre-formed pseudoproline (ψPro) dipeptide building block designed to disrupt secondary structure formation (β-sheet aggregation) during peptide elongation. Unlike standard amino acids, this unit introduces a "kink" in the peptide backbone by locking the cysteine residue into a thiazolidine ring.

This specific derivative utilizes a 2,4-dimethoxyphenyl (Dmp) protecting group on the thiazolidine ring. This is a critical design choice: thiazolidines are inherently more stable than their oxazolidine (Ser/Thr-derived) counterparts. The electron-donating Dmp group destabilizes the ring sufficiently to ensure complete deprotection and regeneration of the native Cysteine residue during the final acidic cleavage step.

Chemical Structure & Architecture

Nomenclature Breakdown

The systematic name reveals the precise connectivity and stereochemistry required for reproducibility.

-

Fmoc: 9-Fluorenylmethoxycarbonyl.[1][2] The N-terminal protecting group, labile to base (piperidine).

-

Ala: L-Alanine.[3] The N-terminal residue of the dipeptide.[4]

-

Cys: L-Cysteine.[5][6] The C-terminal residue, modified into a ring structure.

-

ψ (Psi): Denotes a "pseudoproline" structure.[4] The backbone nitrogen and side-chain thiol of the cysteine are cyclized.

-

Dmp,H: The substituents on the bridging carbon (C2 of the thiazolidine ring).

-

Dmp: 2,4-Dimethoxyphenyl.

-

H: Hydrogen.[1]

-

Note: This indicates the ring is formed via condensation with 2,4-dimethoxybenzaldehyde , creating a chiral center at C2.

-

-

pro: Indicates the resulting heterocycle mimics the structure of proline (a secondary amine locked in a 5-membered ring).

Structural Diagram (Connectivity)

The molecule consists of Fmoc-Ala coupled to the nitrogen of a thiazolidine-4-carboxylic acid derivative.

| Component | Chemical Identity | Function |

| N-Cap | Fmoc Group | Protects N-terminus; removed by 20% Piperidine. |

| Residue 1 | L-Alanine | Provides the first amino acid; coupled to the secondary amine of the ring. |

| Core Ring | Thiazolidine | Mimics Proline; disrupts H-bonding network. |

| Acetal | 2-(2,4-dimethoxyphenyl) | Acid-labile "mask" that regenerates the thiol and amine upon TFA treatment. |

Mechanism of Action: Aggregation Disruption

The "Difficult Sequence" Problem

In SPPS, hydrophobic sequences or those prone to β-sheet formation often aggregate on the resin. This leads to:

-

Incomplete Coupling: Reagents cannot penetrate the aggregate.

-

Slow Deprotection: The Fmoc group becomes sterically inaccessible.

-

Deletion Sequences: Missing amino acids in the final product.

The Pseudoproline Solution

Fmoc-Ala-Cys(ψDmp,Hpro)-OH acts as a "structure breaker."

-

Backbone Kink: The cis/trans isomerization of the amide bond preceding the thiazolidine ring (similar to proline) forces the peptide chain to turn, preventing the alignment of β-sheets.

-

Solvation: The bulky Dmp group and the absence of an amide proton (NH) at the Cys position eliminate a hydrogen bond donor, further destabilizing aggregates and enhancing solvation by DMF/NMP.

Why Dmp for Cysteine?

Standard pseudoprolines for Ser/Thr use a dimethyl (Me,Me) acetal (derived from acetone). However, thiazolidines (S-based rings) are chemically more stable than oxazolidines (O-based rings).

-

A (ψMe,Mepro) thiazolidine is often too stable to be cleaved by standard TFA cocktails, leading to permanent modification.

-

The Dmp group is electron-rich. This facilitates the protonation of the ether oxygen and subsequent ring opening via carbocation formation, ensuring the native Cysteine is restored during the standard 95% TFA cleavage.

Experimental Workflow (SPPS)

The following workflow describes the integration of Fmoc-Ala-Cys(ψDmp,Hpro)-OH into a standard Fmoc/tBu synthesis cycle.

Workflow Diagram

Figure 1: SPPS integration and ring-opening workflow for Fmoc-Ala-Cys(ψDmp,Hpro)-OH.

Detailed Protocol

Step 1: Coupling

Because the dipeptide is bulky, efficient activation is required.

-

Reagents: Use 2.0–3.0 equivalents of Fmoc-Ala-Cys(ψDmp,Hpro)-OH relative to resin loading.

-

Activators: HATU/DIEA (1:2 ratio relative to AA) or DIC/Oxyma Pure are recommended.

-

Time: Extend coupling time to 2–4 hours or use double coupling to ensure completion.

-

Note: The coupling is to the Alanine carboxylic acid, which reacts like a standard amino acid.

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF.

-

Kinetics: The Fmoc group on the Alanine is removed normally. The thiazolidine ring is stable to piperidine.

Step 3: Elongation

-

The next amino acid couples to the free amine of the Alanine.

-

Critical: The steric bulk of the pseudoproline structure can hinder the coupling of the subsequent amino acid. Use potent coupling conditions (e.g., HATU) for the residue immediately following the dipeptide.

Step 4: Final Cleavage & Regeneration

-

Cocktail: TFA/Water/TIS (95:2.5:2.5 v/v/v) or TFA/DODT/H2O.

-

Mechanism: The high concentration of TFA protonates the thiazolidine, leading to the hydrolysis of the aminal/thioaminal linkage. The 2,4-dimethoxybenzaldehyde is released (and scavenged), restoring the native free thiol (SH) and alpha-amine of the Cysteine.

-

Scavengers: Essential to prevent the released Dmp cation from re-alkylating the peptide (especially Trp or Cys residues).

Physiochemical Data Summary

| Property | Specification |

| Full Name | Fmoc-L-Alanyl-L-Cysteine(ψ-2,4-dimethoxybenzyl, H)-OH |

| CAS Number | 2022956-37-0 |

| Molecular Formula | C₃₀H₃₀N₂O₇S (varies slightly by hydration/counterion in commercial specs) |

| Molecular Weight | ~562.64 g/mol |

| Solubility | Soluble in DMF, NMP, DCM. |

| Appearance | White to off-white powder.[7] |

| Storage | -20°C, desiccated. Hygroscopic. |

References

-

Chem-Impex International. Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH Product Page. Retrieved from

-

Merck / Novabiochem. Pseudoproline Dipeptides for SPPS. Retrieved from

-

PubChem. Fmoc-Ala-Cys(psiDmp,Hpro)-OH Compound Summary. Retrieved from

- Mutter, M., et al. (2004). "Pseudoprolines in Peptide Synthesis". Peptide Science. (Foundational text on the mechanism of pseudoproline ring opening and stability).

Sources

- 1. (Fmoc-Cys-OH) | C36H32N2O8S2 | CID 14389771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eqipped.com [eqipped.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Cys-Pro | C8H14N2O3S | CID 3037777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cys-Cys | C6H12N2O3S2 | CID 152238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Fmoc-Ala-Cys(psiDmp,Hpro)-OH properties and characteristics.

Technical Monograph: Fmoc-Ala-Cys(ψDmp,Hpro)-OH The "Solubility Switch" for Difficult Cysteine-Containing Sequences

Part 1: Executive Summary

Fmoc-Ala-Cys(ψDmp,Hpro)-OH is a specialized dipeptide building block designed to overcome the "aggregation paradox" in Solid-Phase Peptide Synthesis (SPPS). While Cysteine is critical for disulfide bridging and catalytic sites, its presence in growing peptide chains often exacerbates

This compound utilizes Pseudoproline (ψPro) technology.[1][2] By locking the Cysteine side chain into a temporary thiazolidine ring with the preceding Alanine backbone nitrogen, it mimics the structure of Proline. This introduces a cis-amide "kink" in the peptide backbone, mechanically disrupting secondary structure formation and increasing solvation by orders of magnitude. Unlike standard dimethyl-thiazolidines (ψMe,Me), the 2,4-dimethoxyphenyl (Dmp) protecting group renders this unit fully compatible with standard TFA cleavage, ensuring seamless regeneration of the native Cysteine.

Part 2: Chemical Architecture & Specifications

The structural integrity of this building block relies on the reversible masking of the Cysteine thiol and amine.

Structural Analysis

-

Core Scaffold: A dipeptide of Fmoc-Alanine and Cysteine.[3][4][5]

-

The "Psi" Modification: The Cysteine is not free; its side-chain thiol (-SH) and

-amino group have been condensed with 2,4-dimethoxybenzaldehyde . -

Resulting Ring: A 5-membered thiazolidine ring (specifically, a 2-substituted thiazolidine-4-carboxylic acid).

-

Stereochemistry: The presence of the bulky Dmp group at the C2 position of the ring creates a steric environment that forces the peptide backbone into a "kinked" conformation, preventing intermolecular hydrogen bonding.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | Fmoc-L-Alanyl-L-Cysteine(ψ-2,4-dimethoxyphenyl, H)-OH |

| Catalog Nomenclature | Fmoc-Ala-Cys(ψDmp,Hpro)-OH |

| Molecular Formula | |

| Molecular Weight | 562.64 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | |

| Solubility | Soluble in DMF, DCM, NMP |

| Cleavage Condition | 95% TFA (Acid Labile) |

Part 3: Mechanism of Action

The efficacy of Fmoc-Ala-Cys(ψDmp,Hpro)-OH is grounded in conformational thermodynamics.

The "Kink" Effect

In standard peptides, amide bonds predominantly adopt a trans conformation (

-

The Switch: The thiazolidine ring of the pseudoproline restricts the

torsion angle of the Cysteine residue. -

The Result: This steric constraint destabilizes the

-sheet network and promotes a cis-amide bond population or simply a disordered state. This "kink" acts as an internal solubilizing tag, allowing reagents to penetrate the resin matrix freely.

Diagram: The Aggregation Breaker Mechanism

Figure 1: Logical flow of pseudoproline-mediated aggregation disruption.

Part 4: Experimental Protocol (Self-Validating System)

Expert Insight: Do not treat this dipeptide like a standard amino acid. It is bulky and valuable. The coupling efficiency of the dipeptide itself is high, but the coupling of the next amino acid onto the dipeptide's N-terminus (Alanine) proceeds at standard rates.

Coupling Strategy

-

Stoichiometry: Use 2.5 – 3.0 equivalents relative to resin loading. (Standard AA often uses 5.0 eq; reduce waste here due to cost).

-

Activation: DIC/HOBt or HATU/DIPEA are compatible.

-

Recommendation: Use DIC/Oxyma for lower racemization risk, though the dipeptide is generally robust.

-

-

Coupling Time: Extend reaction time to 2–4 hours or use double coupling to ensure complete incorporation of the bulky unit.

Step-by-Step Workflow

-

Preparation: Dissolve Fmoc-Ala-Cys(ψDmp,Hpro)-OH in dry DMF (0.3 M concentration).

-

Activation: Add activator (e.g., HATU) and base (DIPEA) immediately before adding to the resin.

-

Coupling: Shake at room temperature for 3 hours.

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Note: The test should be negative (no free amines on resin).

-

-

Fmoc Removal: Treat with 20% Piperidine/DMF (standard protocol).

-

Result: The N-terminal amine of the Alanine is now exposed.

-

-

Elongation: Proceed with standard SPPS for the next amino acid.

Cleavage and Ring Opening (Critical Step)

This is where the Dmp group shines compared to dimethyl derivatives. The Dmp-thiazolidine is acid-labile enough to open during standard global deprotection.

-

Cocktail: Reagent K or similar high-scavenger mix.

-

TFA: 90-92.5%

-

Phenol: 2.5% (Traps carbocations)

-

Water: 2.5% (Hydrolysis of the iminium ion intermediate)

-

TIS (Triisopropylsilane): 2.5%

-

EDT (Ethanedithiol) or DODT: 2.5% (Crucial for protecting the regenerated free thiol).

-

-

Mechanism:

-

TFA protonates the thiazolidine nitrogen and the acetal oxygen.

-

The ring opens, releasing the 2,4-dimethoxybenzaldehyde .

-

Water hydrolyzes the intermediate to regenerate the native Cysteine thiol and Alanine amine.

-

Scavenger Role: The released aldehyde is reactive. Scavengers (EDT/DODT) prevent it from re-reacting with the Cysteine thiol to form thioacetals.

-

Synthesis & Deprotection Diagram

Figure 2: Integration of the pseudoproline dipeptide into the SPPS workflow.

Part 5: Troubleshooting & Stability

| Issue | Cause | Solution |

| Incomplete Ring Opening | TFA concentration too low or water absent. | Ensure cocktail contains at least 2.5% |

| Adduct Formation | Released aldehyde reacts with Trp or Cys. | Increase scavenger load (EDT/DODT). Use 2,4-Dmp specific scavengers if necessary. |

| Slow Coupling | Steric bulk of the dipeptide. | Use double coupling or microwave-assisted coupling (max 50°C to avoid premature ring opening). |

| Storage Stability | Acid sensitivity. | Store at -20°C under inert gas. Avoid exposure to acidic fumes in the lab fridge. |

References

-

Mutter, M., et al. (1995).[2] "Pseudoprolines (psi Pro) as a solubilizing, structure-disrupting protection technique in peptide synthesis."[2] Journal of the American Chemical Society.

-

Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science.

-

Novabiochem/Merck. (2021). "Pseudoproline Dipeptides for SPPS." Merck Technical Library.

-

Chem-Impex International. "Product Specification: Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH." Catalog Access.

Sources

Advanced Synthesis of Constrained Peptides via Fmoc-Ala-Cys(ψDmp,Hpro)-OH

Technical Guide for High-Fidelity SPPS of Cysteine-Rich Scaffolds [1]

Executive Summary

The synthesis of constrained peptides—such as cyclotides, defensins, and disulfide-rich venoms—is frequently bottlenecked by on-resin aggregation.[1] As the peptide chain elongates, inter-chain hydrogen bonding promotes the formation of

Fmoc-Ala-Cys(ψDmp,Hpro)-OH represents a critical tactical intervention in Solid Phase Peptide Synthesis (SPPS).[1] This dipeptide building block introduces a "kink" in the peptide backbone via a thiazolidine ring (a cysteine-derived pseudoproline).[1][2] This structural modification disrupts secondary structure formation, solubilizes the growing chain, and allows for the high-yield assembly of linear precursors that would otherwise be synthetically inaccessible. Upon final acidic cleavage, the ring opens to regenerate the native Ala-Cys sequence, ready for oxidative folding or native chemical ligation (NCL).

Part 1: The Chemical Mechanism

The Pseudoproline Effect

Unlike standard amino acids, Fmoc-Ala-Cys(ψDmp,Hpro)-OH contains a cyclic protection scheme on the cysteine residue.[1] The side-chain thiol and the

-

Structure: The "ψDmp,Hpro" nomenclature indicates a pseudoproline (

Pro) structure derived from an aldehyde (H substituent) and a dimethoxyphenyl group (Dmp).[1] -

Function: This ring locks the dipeptide into a cis or trans amide bond conformation similar to proline. This "kink" prevents the formation of the extended conformations required for

-sheet aggregation.[1] -

Reversibility: The Dmp group is electron-rich, making the thiazolidine ring acid-labile.[1] It remains stable during Fmoc removal (piperidine) but hydrolyzes rapidly during final global deprotection (high TFA), unmasking the native cysteine.[1]

Visualization of the Chemical Pathway

Figure 1: The chemical trajectory of the pseudoproline unit from coupling to native sequence regeneration.[1]

Part 2: Strategic Application in SPPS

Placement Strategy

Using this dipeptide requires strategic planning.[1] It is not a direct replacement for every Ala-Cys pair but a tool for breaking aggregation in specific regions.[1]

| Parameter | Recommendation | Rationale |

| Frequency | Every 5–7 residues | Sufficient to disrupt |

| Position | Preceding difficult regions | Place before (C-terminal side of) expected aggregation hotspots. |

| Sequence | Ala-Cys Junctions | The reagent specifically installs the Ala-Cys motif.[1] |

| Resin | Low Loading (<0.4 mmol/g) | Reduces steric crowding, synergizing with the pseudoproline's solubilizing effect. |

Coupling Protocols

The pseudoproline dipeptide is sterically bulky.[1] While coupling the dipeptide to the resin is generally standard, coupling the next amino acid onto the pseudoproline's N-terminus can be sluggish due to the secondary amine-like nature of the ring system (though less hindered than actual Proline).

Recommended Coupling System:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][3]

-

Stoichiometry: 3-4 equivalents relative to resin loading.[1]

-

Time: Double coupling (2 x 60 min) is recommended to ensure complete incorporation.

Part 3: Detailed Experimental Protocol

Materials

-

Reagent: Fmoc-Ala-Cys(ψDmp,Hpro)-OH (Commercial grade, >98% purity).[1]

-

Resin: ChemMatrix or Tentagel (PEG-based resins preferred for long peptides).[1]

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O, EDT (1,2-Ethanedithiol).[1]

Step-by-Step Synthesis Workflow

Step 1: Resin Preparation & First Coupling

-

Swell resin (0.1 mmol scale) in DMF for 30 minutes.

-

Deprotect Fmoc group of the resin-bound amino acid (20% Piperidine/DMF, 2 x 10 min).

-

Wash (DMF x 5, DCM x 3, DMF x 5).[1]

Step 2: Incorporation of Fmoc-Ala-Cys(ψDmp,Hpro)-OH[1][4]

-

Dissolve 3 eq. of the dipeptide and 3 eq. of Oxyma Pure in minimal DMF.

-

Add 3 eq. of DIC.[1]

-

Add mixture to the resin immediately.[1]

-

Agitate for 2 hours at room temperature.

-

Critical Check: Perform a chloranil test (for secondary amines) or Kaiser test. Note: The pseudoproline N-terminus is an Fmoc-protected primary amine, so standard Kaiser test works after coupling.[1]

Step 3: Chain Elongation (The "Difficult" Step)[1]

-

Remove Fmoc from the Ala-Cys(ψDmp,Hpro) unit (standard conditions).[1]

-

Next Amino Acid Coupling: The N-terminus of the alanine is unhindered, but the bulky thiazolidine ring nearby can exert conformational influence.

-

Use HATU/HOAt/DIEA (3 eq) for the amino acid immediately following the pseudoproline to drive the reaction to completion. Double couple if the subsequent residue is bulky (e.g., Val, Ile, Thr).

Step 4: Global Cleavage & Ring Opening

The "Dmp" thiazolidine is acid-sensitive.[1] No separate deprotection step is needed.[1]

-

Prepare Cocktail K (modified for Cys recovery):

-

Incubate resin in cocktail for 3 to 4 hours .

-

Note: Standard cleavage is 2 hours.[1] Extend to 3-4 hours to ensure complete hydrolysis of the thiazolidine ring and removal of the Dmp aldehyde byproduct.

-

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Diagram

Figure 2: Operational workflow for synthesizing constrained peptides using Cys-pseudoprolines.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Ring Opening | Cleavage time too short or insufficient water.[1] | Extend cleavage to 4 hours. Ensure at least 2.5% water in the cocktail to drive hydrolysis of the iminium intermediate. |

| Cys Alkylation | Re-attachment of the Dmp cation to the thiol. | Increase scavenger load (EDT or DODT) to 5%. The Dmp cation is highly electrophilic.[1] |

| Slow Coupling after Dipeptide | Steric hindrance of the pseudoproline structure.[1][5] | Use HATU or PyBOP for the residue immediately following the dipeptide. Increase temperature to 50°C (microwave) if possible. |

| Deletion Sequences | Aggregation re-occurring after the dipeptide.[1] | Ensure pseudoprolines are spaced every 5-6 residues.[1] If the gap is too large, aggregation resumes. |

References

-

Mutter, M., et al. (1995).[1][2] Pseudoprolines: peptide bond substitutes for the prevention of peptide aggregation in solid phase synthesis.[2] Peptide Research, 8(6), 321-329.[1] (Foundational text on the pseudoproline concept).

-

Sampson, W. R., et al. (1999).[1] The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science.

-

White, P. (2020).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (General reference for cleavage cocktails containing EDT).

Sources

Technical Deep Dive: Thiazolidine-Based Pseudoprolines in SPPS

The Aggregation Challenge in Peptide Synthesis[1][2][3]

In Solid-Phase Peptide Synthesis (SPPS), the primary failure mode for "difficult sequences" is not chemical reactivity, but physical aggregation. As a peptide chain elongates, interchain hydrogen bonds often form between the amide backbone (

Pseudoprolines (

The Mechanism of Disruption

Pseudoprolines mimic the structure of Proline.[2] By cyclizing the side chain of Cysteine (thiol) onto the backbone nitrogen using a ketone (typically acetone), a 2,2-dimethylthiazolidine ring is formed.

This ring structure forces the peptide backbone into a cis-amide conformation (or a cis/trans equilibrium heavily biased away from the extended trans form required for

Structural Mechanics of Thiazolidine Pro

The core structure of a thiazolidine pseudoproline unit involves the modification of the Cysteine residue.[3] Unlike standard protecting groups (e.g., Trt, Acm) which only block the side chain, the thiazolidine ring engages the

Chemical Structure

The generic structure for a Cysteine-derived pseudoproline is 2,2-dimethylthiazolidine-4-carboxylic acid (Cys(

-

Ring Components: Cysteine backbone + Acetone acetal.

-

Effect: The nitrogen atom becomes part of a 5-membered ring, chemically resembling a proline nitrogen.[1] It is a secondary amine with significant steric bulk.

-

Consequence: The

-alkylation and the ring constraints lock the

Stability Profile (Crucial Distinction)

A common misconception is that all thiazolidines are stable to TFA.

-

Unsubstituted Thiazolidines: Highly stable to TFA; often used for Native Chemical Ligation (NCL) or permanent protection.

-

2,2-Dimethylthiazolidines (

Pro): Acid-labile.[4] The gem-dimethyl group introduces steric strain that accelerates ring opening under acidic conditions (hydrolysis), making them suitable for standard Fmoc/tBu SPPS where the native Cysteine is regenerated during final cleavage.

Strategic Implementation in SPPS

When to Use

Thiazolidine pseudoprolines are recommended for:

-

Long Peptides (>30 residues): To break up aggregation domains.

-

Hydrophobic Regions: Sequences rich in Ala, Val, Ile, but containing a Cysteine.

-

Cysteine-Rich Peptides: To prevent racemization. (Cys is prone to racemization during coupling; the thiazolidine ring locks the chirality more effectively than standard Cys(Trt)).

Placement Rules

-

Frequency: Insert a pseudoproline every 5–7 residues in difficult regions.

-

Position: Optimal placement is within a hydrophobic stretch or immediately preceding it.

The Dipeptide Strategy

Direct coupling to a pseudoproline (which is a bulky secondary amine) is kinetically slow and difficult.[2] Therefore, thiazolidine pseudoprolines are almost exclusively introduced as pre-formed dipeptides :

-

Xaa: The amino acid preceding Cysteine (e.g., Gly, Ala, Val, Phe).

-

Advantage: The difficult coupling to the secondary amine is performed in solution during the manufacture of the dipeptide building block. The SPPS coupling step then involves reacting the primary amine of the resin-bound peptide with the carboxyl of the Xaa residue, which is a standard, high-yield reaction.

Experimental Protocols

Visualization of the Workflow

The following diagram illustrates the lifecycle of a thiazolidine pseudoproline during SPPS.

Figure 1: The strategic insertion of thiazolidine pseudoprolines disrupts aggregation, facilitating chain elongation before reverting to the native sequence.

Coupling Protocol (Fmoc-SPPS)

Reagents:

-

Building Block: Fmoc-Xaa-Cys(

pro)-OH (Pre-formed dipeptide). -

Activator: HATU or HCTU (Preferred over DIC for sterically demanding couplings, though dipeptides couple relatively easily).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF or NMP.

Step-by-Step:

-

Swelling: Ensure resin is fully swollen in DMF (30 mins).

-

Activation: Dissolve the dipeptide (3-4 eq relative to resin loading) in DMF. Add HATU (0.95 eq relative to AA) and DIPEA (2 eq relative to AA).

-

Note: Pre-activate for only 30-60 seconds to minimize racemization risk of the Xaa residue (though generally low).

-

-

Coupling: Add mixture to the resin. Shake/vortex for 60–120 minutes.

-

Optimization: For extremely difficult sequences, double couple or extend time to 4 hours.

-

-

Monitoring: Standard Kaiser test may be used. If the resin was previously aggregated, the test might be ambiguous; however, the pseudoproline itself usually restores solvation, making the test reliable for subsequent steps.

Cleavage and Ring Opening (Deprotection)

This is the critical step. The thiazolidine ring is more stable than the oxazolidine (Ser/Thr) ring. Successful opening requires high acid concentration and adequate water (hydrolysis).

Standard Cocktail (Reagent K or similar):

-

TFA: 90%

-

Water: 2.5% (Essential for hydrolysis of the iminium intermediate)

-

TIS (Triisopropylsilane): 2.5%

-

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Preferred scavenger for Cys peptides)

-

Thioanisole: 2.5%

Protocol:

-

Incubate resin in cleavage cocktail for 3 to 4 hours .

-

Note: Standard peptides often cleave in 2 hours. Thiazolidine opening is the rate-limiting step.

-

-

Precipitate in cold diethyl ether as per standard protocol.

-

Verification: Analyze via LC-MS.

-

Target Mass: Native peptide MW.

-

Incomplete Cleavage: +40 Da (retained isopropylidene/acetone adduct). If observed, the peptide can be re-dissolved in TFA/Water (95:5) and stirred for an additional 2 hours.

-

Comparative Data: Thiazolidine vs. Standard Protection

The following table highlights why one would choose a Thiazolidine

| Feature | Standard Cys(Trt) | Thiazolidine |

| Aggregation Control | None (Prone to | High (Induces Kink) |

| Coupling Efficiency | Decreases with length | Maintained (Due to solvation) |

| Racemization Risk | Moderate (during activation) | Low (Ring constraints) |

| Deprotection | Fast (TFA) | Slower (Requires H₂O/Time) |

| Solubility (in DMF) | Standard | Enhanced |

Troubleshooting & Optimization

Incomplete Ring Opening (+40 Da Mass Shift)

If LC-MS shows a peak corresponding to

-

Cause: Insufficient water in the cleavage cocktail or insufficient reaction time.

-

Fix: Do not discard. Dissolve the crude ether precipitate in a solution of TFA/H₂O (95:5) or TFA/H₂O/DODT (90:5:5) and stir for 2–4 hours at room temperature. Monitor by MS until the +40 peak disappears.

Steric Hindrance During Elongation

While the dipeptide couples well, adding the next amino acid onto the N-terminus of the pseudoproline (which is now a secondary amine within the ring) can be slow.

-

Fix: Use strong activators (HATU/HOAt) for the amino acid following the pseudoproline. Double coupling is recommended for this specific step.

References

-

Mutter, M., et al. (1995).[1] Pseudoprolines: peptide bond substitutes for the prevention of peptide aggregation in solid phase synthesis.[3] Journal of the American Chemical Society . [Link][5]

-

Wöhr, T., & Mutter, M. (1995).[1] Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society . [Link][5]

-

Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using 2-hydroxy-4-methoxybenzyl and pseudoproline protecting groups. Journal of Peptide Science . [Link]

-

Góngora-Benítez, M., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters . [Link]

Sources

Methodological & Application

Application Notes & Protocols: Standard Coupling Reagents for Fmoc-Ala-Cys(ψDmp,Hpro)-OH

Introduction: The Strategic Role of Pseudoproline Dipeptides in SPPS

In the field of Solid-Phase Peptide Synthesis (SPPS), the synthesis of long or sterically demanding peptide sequences is often hampered by the formation of intra- and intermolecular hydrogen bonds. This leads to peptide aggregation on the solid support, which can severely impede coupling and deprotection steps, resulting in low yields and deletion sequences.[1] Pseudoproline dipeptides are a powerful tool designed to mitigate these challenges.[2]

The specific dipeptide, Fmoc-Ala-Cys(ψDmp,Hpro)-OH , is a specialized building block where the cysteine residue has been reversibly cyclized into a thiazolidine ring, creating a proline-like "kink" in the peptide backbone.[2][3] This temporary disruption of the linear chain breaks the hydrogen bonding patterns that lead to β-sheet formation and aggregation.[4] The use of these pre-formed dipeptides is essential, as direct coupling onto a pseudoproline residue is sterically hindered and inefficient.[2][4] This guide provides a detailed analysis of the most effective coupling reagents for incorporating this valuable dipeptide into a growing peptide chain, ensuring high efficiency and final product purity.

The Coupling Challenge: Steric Hindrance and Racemization Risk

The thiazolidine ring of the Cys(ψDmp,Hpro) moiety, while beneficial for disrupting aggregation, presents a significant steric obstacle for the incoming activated carboxyl group. Furthermore, cysteine derivatives are known to be susceptible to racemization, particularly under basic conditions.[5][6] Therefore, the choice of coupling reagent is critical. An ideal reagent must be highly reactive to overcome the steric hindrance while simultaneously minimizing the risk of epimerization at both the alanine and the cysteine stereocenters.

Recommended Coupling Reagent Classes

Standard, high-efficiency coupling reagents used in modern Fmoc-SPPS are well-suited for the incorporation of Fmoc-Ala-Cys(ψDmp,Hpro)-OH.[1][2] These fall into three primary categories: aminium/uronium salts, phosphonium salts, and carbodiimides used with nucleophilic additives.

Aminium/Uronium Salts

These reagents are among the most popular and effective for SPPS. They react with the carboxylic acid of the pseudoproline dipeptide to form a highly reactive active ester, which then rapidly acylates the free N-terminal amine of the resin-bound peptide.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings. HATU forms a highly reactive OAt ester. The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance via its pyridine nitrogen, accelerating the coupling reaction and reducing racemization.[7] It is particularly effective for sterically hindered residues.

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive and more cost-effective alternative to HATU. It forms an O-6-ClBt ester, which is more reactive than the OBt ester formed by HBTU due to the electron-withdrawing effect of the chlorine atom.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure® as the leaving group. COMU demonstrates high reactivity, often comparable or superior to HATU, with the added benefits of being non-explosive and having byproducts with high solubility.[6][8] It is particularly well-suited for microwave-assisted SPPS.[6]

A key consideration with aminium reagents like HATU and HCTU is the potential for a side reaction where the free N-terminal amine is guanidinylated by excess reagent, permanently capping the peptide chain.[7] Therefore, using these reagents in slight excess and ensuring pre-activation of the carboxylic acid is a recommended strategy.

Phosphonium Salts

Phosphonium salts function similarly to aminium salts but are generally considered less prone to causing guanidinylation side reactions. They are an excellent choice for critical applications, including fragment condensation and the coupling of hindered amino acids.[9]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used and reliable reagent that forms an OBt active ester. It is highly effective for most standard couplings.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU. It generates the same highly reactive OAt ester, making it an excellent choice for challenging couplings where racemization is a concern.

Carbodiimides with Additives

This classic method remains a robust and economical choice. Carbodiimides like Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable and prone to racemization and N-acylurea formation.[6] To circumvent this, a nucleophilic additive is always used to trap the intermediate, forming a more stable and selective active ester.

-

DIC/OxymaPure®: This is currently the preferred carbodiimide combination. Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is a highly effective, non-explosive alternative to HOBt and HOAt.[6] The combination offers high coupling efficiency with very low racemization, and its stability makes it the gold standard for high-temperature synthesis protocols.[11]

-

DIC/HOBt (1-Hydroxybenzotriazole): The traditional combination for suppressing racemization during carbodiimide-mediated couplings.[6][7] While effective, HOBt is explosive under certain conditions, leading many labs to phase it out in favor of Oxyma.

Mechanism of Action: Carboxylic Acid Activation

The fundamental principle behind all modern coupling reagents is the conversion of the dipeptide's carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the peptide's N-terminal amine.

Caption: General mechanism for peptide bond formation using a coupling reagent.

Comparative Analysis of Recommended Reagents

The selection of a coupling reagent often involves a trade-off between reactivity, cost, and safety. The following table summarizes the key characteristics of the recommended reagents for coupling Fmoc-Ala-Cys(ψDmp,Hpro)-OH.

| Reagent System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |

| HATU/DIPEA | Aminium | Very High | Very Low | Gold standard for hindered couplings; fast kinetics.[7] | High cost; potential for guanidinylation. |

| HCTU/DIPEA | Aminium | High | Low | More cost-effective than HATU; high reactivity. | Potential for guanidinylation. |

| COMU/DIPEA | Aminium | Very High | Very Low | Non-explosive; highly soluble byproducts; excellent reactivity.[6][8] | Higher cost than carbodiimides. |

| PyBOP/DIPEA | Phosphonium | High | Low | No guanidinylation risk; clean reactions. | Byproducts can be difficult to wash away completely. |

| DIC/Oxyma | Carbodiimide | High | Very Low | Low cost; stable reagents; very low racemization.[6][11] | Slower kinetics compared to aminium/phosphonium salts. |

Experimental Protocols

The following are generalized protocols for manual solid-phase synthesis. For automated synthesizers, these protocols should be adapted according to the manufacturer's instructions, ensuring the correct equivalents and reaction times are programmed.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for ensuring the highest possible coupling efficiency for the sterically hindered pseudoproline dipeptide.

-

Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

-

Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the presence of a free primary amine.

-

Activation Solution Preparation (Pre-activation): In a separate vessel, dissolve:

-

Fmoc-Ala-Cys(ψDmp,Hpro)-OH (4 equiv., 0.4 mmol)

-

HATU (3.9 equiv., 0.39 mmol)

-

in DMF (approx. 2 mL per 0.1 mmol resin).

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol).

-

Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

-

-

Coupling Reaction: Add the activation solution to the washed, deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test should be negative). If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Coupling using DIC/Oxyma

This protocol is a robust and cost-effective alternative with an excellent safety profile and minimal racemization.

-

Resin Preparation & Deprotection: Follow steps 1-4 from Protocol 1.

-

Coupling Solution Preparation: In a single vessel containing the resin, add the following sequentially:

-

Fmoc-Ala-Cys(ψDmp,Hpro)-OH (4 equiv., 0.4 mmol) dissolved in a minimal amount of DMF/DCM.

-

OxymaPure® (4 equiv., 0.4 mmol) dissolved in DMF.

-

Diisopropylcarbodiimide (DIC) (4 equiv., 0.4 mmol).

-

-

Coupling Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the soluble diisopropylurea byproduct.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test). Recouple if necessary.

SPPS Workflow Visualization

The following diagram illustrates a single cycle of amino acid incorporation during Fmoc-SPPS.

Caption: A standard workflow cycle for SPPS using Fmoc chemistry.

Conclusion and Best Practices

The successful incorporation of the sterically demanding Fmoc-Ala-Cys(ψDmp,Hpro)-OH dipeptide is readily achievable with the use of modern, high-reactivity coupling reagents.

-

For maximal efficiency, especially in difficult or aggregation-prone sequences, HATU or COMU are the premier choices due to their high reactivity and ability to minimize racemization.

-

For a balance of cost, safety, and performance, the DIC/Oxyma system is an outstanding and highly recommended alternative.

-

Regardless of the chosen reagent, using a 3- to 4-fold excess of the pseudoproline dipeptide and coupling reagent over the resin substitution is advisable to drive the reaction to completion.

-

Always confirm the completion of both the deprotection and coupling steps using a qualitative test to ensure the integrity of the final peptide product.

By selecting the appropriate coupling strategy and adhering to rigorous protocols, researchers can effectively leverage the benefits of pseudoproline dipeptides to access complex and challenging peptide targets.

References

- Google. (n.d.). Current time in Minneapolis, MN, US.

-

Chem-Impex. (n.d.). Fmoc-Ala-Pro-OH. Retrieved February 8, 2024, from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 8, 2024, from [Link]

- Google Patents. (n.d.). WO2010040660A1 - Pseudoproline dipeptides.

-

Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved February 8, 2024, from [Link]

-

Chem-Impex. (n.d.). Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH. Retrieved February 8, 2024, from [Link]

- Google Patents. (n.d.). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.

-

ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved February 8, 2024, from [Link]

-

Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Retrieved February 8, 2024, from [Link]

-

YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved February 8, 2024, from [Link]

-

YouTube. (2025, September 24). SPPS Reagents Explained: A Complete Guide | CEM Corporation. Retrieved February 8, 2024, from [Link]

Sources

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Application Note: Cleavage of psiDmp,Hpro Pseudoproline Protecting Groups

This Application Note provides a comprehensive, field-validated guide for the cleavage of the psiDmp,Hpro (

Executive Summary

The psiDmp,Hpro group is a specialized "pseudoproline" dipeptide building block (e.g., Fmoc-Xaa-Cys(

While unsubstituted thiazolidines are notoriously stable to TFA (often requiring HF or Hg

Chemical Logic & Mechanism

The "Acid-Lability" Switch

The stability of pseudoprolines depends heavily on the ring substituents.

-

Standard Thiazolidines: Stable to TFA. Used for orthogonal protection.

-

psiDmp,Hpro: The 2,4-dimethoxyphenyl group stabilizes the carbocation intermediate formed during ring opening. This lowers the activation energy for hydrolysis, allowing cleavage in standard high-concentration TFA (90-95%).

Cleavage Pathway

-

Protonation: The thiazolidine nitrogen or the ether oxygen of the Dmp group accepts a proton from TFA.

-

Ring Opening: The C2-N3 bond breaks, generating an iminium ion or a Dmp-stabilized carbocation.

-

Hydrolysis: Trace water in the cocktail attacks the intermediate.

-

Liberation: The Dmp group is released as 2,4-dimethoxybenzaldehyde (or its cation), and the native Cysteine (free thiol) is regenerated.

The Scavenger Imperative

The released Dmp cation is an electrophile. If not intercepted, it will alkylate:

-

The newly liberated Cysteine thiol (irreversible S-alkylation).

-

Tryptophan (indole ring).

-

Tyrosine or Methionine.[3]

Therefore, thiol-based scavengers (EDT or DODT) are mandatory.

Visualization: Mechanism & Workflow

Figure 1: Mechanistic pathway of psiDmp,Hpro cleavage. The Dmp cation must be scavenged to prevent S-alkylation of the regenerated Cysteine.

Validated Protocol

A. Reagents & Cocktail Selection

Do not use "Reagent B" (TFA/Phenol/Water/TIS) for this application, as it lacks a thiol scavenger. The recommended cocktail is Reagent K or a DODT-modified Cocktail .

Recommended Cocktail (Reagent K - Optimized for Cys):

| Component | Volume % | Function |

|---|---|---|

| TFA (Trifluoroacetic acid) | 82.5% | Acidolysis / Solvation |

| Phenol (Crystalline) | 5.0% | Scavenger (Tyr/Trp protection) |

| Water (Milli-Q) | 5.0% | Hydrolysis of iminium intermediate |

| Thioanisole | 5.0% | Scavenger (Met protection) |

| EDT (1,2-Ethanedithiol) | 2.5% | CRITICAL: Scavenges Dmp cation / Protects Cys |

Alternative (Low Odor): Substitute EDT with DODT (3,6-dioxa-1,8-octanedithiol).

B. Step-by-Step Procedure

-

Resin Preparation:

-

Wash the peptide-resin (

mg) with DCM ( -

Dry the resin under nitrogen flow or vacuum for 15 mins.

-

-

Cocktail Preparation:

-

Pre-mix the scavengers (Phenol, Water, Thioanisole, EDT) first.

-

Add TFA last.[4] The solution may warm up slightly; allow it to cool to room temperature.

-

Note: Phenol is solid; ensure it is fully dissolved.

-

-

Cleavage Reaction:

-

Add the cocktail to the resin (ratio:

). -

Incubation: Shake vigorously for 2.5 to 3 hours at Room Temperature.

-

Expert Tip: Unlike standard Boc/tBu removal (which takes ~1-2h), the thiazolidine ring opening is the rate-limiting step. Do not shorten this time.

-

-

Filtration & Concentration:

-

Filter the resin through a fritted syringe or glass funnel.

-

Wash the resin beads with a small volume (

mL) of fresh TFA. Combine filtrates. -

(Optional) Evaporate the TFA under a nitrogen stream until the volume is reduced by ~80%.

-

-

Precipitation:

-

Add ice-cold Diethyl Ether (10x volume of the TFA solution) to precipitate the peptide.

-

Centrifuge (

, 5 min, -

Wash the pellet 2 more times with cold ether to remove residual scavengers (especially EDT/Phenol).

-

-

Lyophilization:

-

Dissolve the pellet in

Acetic Acid / Water (or -

Lyophilize immediately to prevent oxidation of the free Cysteine.

-

Troubleshooting & Analysis

Common Failure Modes

| Observation (HPLC/MS) | Diagnosis | Root Cause | Solution |

| Mass + 134 Da | Incomplete Cleavage | Thiazolidine ring intact. | Increase reaction time to 4h; ensure TFA is fresh (dry). |

| Mass + 164 Da | Dmp Adduct | Re-alkylation of Cys by Dmp. | Insufficient EDT/DODT. Use Reagent K. |

| Mass + 16 Da | Met Oxidation | Methionine sulfoxide formation. | Ensure Thioanisole is present; keep cocktail under |

| Dimer (2M - 2H) | Disulfide Bond | Air oxidation of Cys. | Work quickly; lyophilize from acidic buffer. |

Analytical Verification

When analyzing the crude peptide by LC-MS:

-

Look for the [M+H]+ of the fully deprotected sequence.

-

The presence of a peak corresponding to +134 Da indicates the Dmp-thiazolidine is still present (Dmp = 136, but ring opening involves water, net mass shift depends on the exact fragment retained, usually the aldehyde is lost).

-

Correction: If the ring doesn't open, the mass is higher. If the ring opens but Dmp re-attaches, it's an alkylation adduct.

-

-

DTNB Test (Ellman's Reagent): Can be used qualitatively to confirm the presence of free thiols after cleavage.

References

-

Novabiochem (Merck). Fmoc-Lys(Boc)-Cys(psiDmp,Hpro)-OH Product Sheet. (Describes the structure and standard TFA cleavage for regeneration of native Cysteine).

-

Sampson, W. R., et al. "The synthesis of 'difficult' peptides using... pseudoproline amino acid building blocks." Journal of Peptide Science, 1999. (Comparative study on pseudoproline efficiency).

-

Biotage Application Note. "Peptides containing cysteine: the role of scavengers in cleavage cocktail." (Validates the necessity of EDT/DODT for Cys-containing peptides).

-

Aapptec. "Cleavage Cocktails; Reagent K and Reagent H." (Standard protocols for Cys/Met containing peptides).

Sources

Application Note: A Protocol for the Strategic Incorporation of Fmoc-Ala-Cys(psiDmp,Hpro)-OH in Difficult Peptide Sequences

Introduction: Navigating the Challenge of "Difficult" Peptide Sequences

In the realm of solid-phase peptide synthesis (SPPS), the assembly of certain peptide chains is notoriously challenging due to sequence-dependent aggregation.[1] These "difficult sequences," often rich in hydrophobic residues, can form stable secondary structures like β-sheets on the solid support.[2][3] This aggregation hinders solvent and reagent accessibility, leading to incomplete Fmoc deprotection and poor coupling efficiencies, which ultimately results in low yields and impure products.[2] To overcome these hurdles, various strategies have been developed, with the introduction of pseudoproline dipeptides emerging as a highly effective solution.[2][4][5]

Fmoc-Ala-Cys(psiDmp,Hpro)-OH is a specialized pseudoproline dipeptide designed to disrupt these problematic secondary structures.[6] By inducing a "kink" in the peptide backbone, it effectively interrupts the inter-chain hydrogen bonding that leads to aggregation.[5] This application note provides a detailed protocol for the incorporation of Fmoc-Ala-Cys(psiDmp,Hpro)-OH into difficult peptide sequences, offering researchers a robust method to enhance synthesis efficiency and product purity.

The Mechanism of Action: How Pseudoprolines Combat Aggregation

Pseudoproline dipeptides, such as Fmoc-Ala-Cys(psiDmp,Hpro)-OH, are derived from cysteine, serine, or threonine residues where the side-chain functionality is cyclized with the backbone amide nitrogen.[2] This creates a thiazolidine ring in the case of cysteine, which mimics the structure of proline.[2][5] The key to their effectiveness lies in the conformational constraints imposed by this cyclic structure.

The thiazolidine ring favors a cis-amide bond conformation with the preceding amino acid residue, disrupting the typical trans-amide bonds that characterize β-sheets.[5] This disruption prevents the peptide chains from aligning and aggregating, thereby maintaining their solvation and accessibility for subsequent synthetic steps.[3] The pseudoproline moiety serves as a temporary protecting group that is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native cysteine residue.[7]

Strategic Placement of Fmoc-Ala-Cys(psiDmp,Hpro)-OH

The successful application of pseudoproline dipeptides is highly dependent on their strategic placement within the peptide sequence. General guidelines include:

-

Spacing: To maximize the disruption of secondary structures, it is recommended to space pseudoprolines approximately 5-6 residues apart.

-

Proximity to Proline: A minimum of two residues should separate a pseudoproline from a natural proline residue.

-

Hydrophobic Regions: Inserting a pseudoproline just before a hydrophobic stretch can significantly improve solubility and coupling efficiency.

Experimental Protocol: Incorporation and Cleavage

This protocol outlines the manual coupling of Fmoc-Ala-Cys(psiDmp,Hpro)-OH using HBTU/DIEA activation, followed by standard Fmoc-SPPS elongation and final cleavage from the resin.

Materials

-

Fmoc-deprotected peptide-resin

-

Fmoc-Ala-Cys(psiDmp,Hpro)-OH

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS), 2.5% 1,2-Ethanedithiol (EDT)[8]

-

Cold diethyl ether

Workflow for Incorporation of Fmoc-Ala-Cys(psiDmp,Hpro)-OH

Caption: Workflow for incorporating the pseudoproline dipeptide.

Step-by-Step Protocol

1. Resin Preparation and Fmoc Deprotection: a. Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes. b. Drain the DMF and add a 20% solution of piperidine in DMF to the resin. c. Agitate the mixture for 7-10 minutes to ensure complete Fmoc removal. d. Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

2. Coupling of Fmoc-Ala-Cys(psiDmp,Hpro)-OH: a. In a separate vessel, dissolve Fmoc-Ala-Cys(psiDmp,Hpro)-OH (3 eq.) and HBTU (2.9 eq.) in a minimal volume of DMF. b. Add DIEA (6 eq.) to the solution and mix thoroughly. c. Immediately add the activated dipeptide solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), extend the reaction time or repeat the coupling step. f. Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min).

3. Peptide Chain Elongation: a. Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols (deprotection, coupling, and washing cycles).

4. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum. b. Prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT. The inclusion of TIS and EDT is crucial to scavenge reactive cations and prevent side reactions with the deprotected cysteine thiol.[8] c. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature. d. While some studies have reported long deprotection times for thiazolidine-based pseudoprolines, recent evidence suggests that cleavage can be complete within 2-4 hours.[5] It is advisable to perform a small-scale test cleavage to determine the optimal time for your specific sequence. e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Wash the resin with a small amount of fresh TFA and combine the filtrates. g. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether. h. Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times. i. Dry the peptide pellet under vacuum.

Data Presentation: Recommended Reagent Equivalents

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Ala-Cys(psiDmp,Hpro)-OH | 3.0 |

| HBTU | 2.9 |

| DIEA | 6.0 |

| Cleavage Cocktail | |

| TFA | 92.5% (v/v) |

| Water | 2.5% (v/v) |

| TIS | 2.5% (v/v) |

| EDT | 2.5% (v/v) |

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the Kaiser/TNBS test indicates incomplete coupling of the pseudoproline dipeptide, extend the coupling time to 4 hours or perform a double coupling with freshly prepared activated dipeptide.

-

Premature Deprotection: The thiazolidine ring of Fmoc-Ala-Cys(psiDmp,Hpro)-OH is stable to the standard 20% piperidine in DMF used for Fmoc removal.

-

Cleavage Time: As the lability of the pseudoproline can be sequence-dependent, it is recommended to perform a time-course study (e.g., 1, 2, and 4 hours) on a small amount of resin to determine the optimal cleavage time for complete deprotection without unnecessary exposure to strong acid.

-

Side Reactions during Cleavage: The use of scavengers such as TIS and EDT is critical for cysteine-containing peptides to prevent alkylation and oxidation of the free thiol.[8]

Conclusion

The strategic incorporation of Fmoc-Ala-Cys(psiDmp,Hpro)-OH offers a powerful and reliable method for overcoming the challenges associated with difficult peptide sequences in Fmoc-SPPS. By disrupting peptide aggregation, this pseudoproline dipeptide enhances coupling efficiencies and leads to higher yields and purities of the final product. The protocol outlined in this application note provides a comprehensive guide for researchers, enabling the successful synthesis of complex and aggregation-prone peptides.

Mechanism of Aggregation Disruption

Caption: Pseudoproline dipeptides disrupt β-sheet formation.

References

-

Advances in Fmoc solid-phase peptide synthesis. Protein & Peptide Letters. Available at: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Amino Acids. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available at: [Link]

-

Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

-

Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

-

Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. Available at: [Link]

-

13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Thieme Chemistry. Available at: [Link]

-

Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? ResearchGate. Available at: [Link]

-

Fragment synthesis of disulfide-containing peptides. MethodsX. Available at: [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Omega. Available at: [Link]

-

Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. Available at: [Link]

Sources

Application Note: Accelerated Coupling of Sterically Hindered Fmoc-Ala-Cys(ψDmp,Hpro)-OH Dipeptides Using Microwave-Assisted Solid-Phase Peptide Synthesis

Introduction: Overcoming Synthetic Hurdles in Peptide Chemistry

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by challenges related to peptide aggregation and inefficient coupling of sterically hindered amino acids.[1][2][3] Aggregation, driven by intermolecular β-sheet formation, can lead to poor solvation of the growing peptide chain, resulting in incomplete reactions and low yields.[1][2] This issue is exacerbated when incorporating bulky or conformationally constrained building blocks.

To address these challenges, two powerful strategies have emerged in modern peptide synthesis: the use of pseudoproline dipeptides and the application of microwave energy.[4][5][6]

Pseudoproline Dipeptides: These are specialized building blocks derived from serine, threonine, or cysteine residues, where the side chain is reversibly protected as an oxazolidine or thiazolidine ring.[1][2] This cyclic structure mimics proline, inducing a "kink" in the peptide backbone that disrupts the formation of secondary structures like β-sheets.[1] The Fmoc-Ala-Cys(ψDmp,Hpro)-OH dipeptide is a thiazolidine-based pseudoproline designed to facilitate the incorporation of a Cys residue preceded by Ala.[1][7] The key advantages of using pseudoproline dipeptides include:

-

Disruption of Aggregation: By preventing β-sheet formation, they enhance the solvation of the peptide chain, making the N-terminal amine more accessible for coupling.[1][8]

-

Improved Solubility: Peptides containing pseudoprolines exhibit better solubility in common organic solvents used in solid-phase peptide synthesis (SPPS).[1][9]

-

Enhanced Coupling Efficiency: Increased accessibility of the reactive sites leads to higher coupling yields and purer crude products.[1]

Microwave-Assisted Peptide Synthesis (MW-SPPS): The application of microwave energy provides rapid and uniform heating of the reaction mixture, significantly accelerating reaction rates for both coupling and deprotection steps.[4][10][11] This technology has proven particularly effective for synthesizing "difficult" sequences and overcoming sterically hindered couplings.[4][6][10] Microwave heating can reduce coupling times from hours to mere minutes, dramatically shortening the overall synthesis time while often improving peptide purity.[4][11]

This application note provides a detailed protocol for the efficient coupling of the sterically demanding Fmoc-Ala-Cys(ψDmp,Hpro)-OH dipeptide using microwave-assisted SPPS. We will explain the rationale behind the chosen reagents and conditions, offering a robust methodology for researchers in drug development and peptide chemistry.

The Role of Fmoc-Ala-Cys(ψDmp,Hpro)-OH

The structure of a thiazolidine-based pseudoproline dipeptide, such as Fmoc-Ala-Cys(ψDmp,Hpro)-OH, serves two primary functions: temporary side-chain protection of the cysteine residue and as a solubilizing agent to improve coupling rates.[12] The thiazolidine ring is formed from the cysteine residue.[13] This modification is stable under standard Fmoc SPPS conditions but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native cysteine residue.[1][13]

Recent studies have shown that the lability of cysteine-based pseudoprolines to TFA is comparable to the more commonly used oxazolidine-based pseudoprolines, with deprotection times typically falling within the 1-3 hour range, making them highly compatible with standard cleavage protocols.[14]

Caption: Structure and function of the pseudoproline dipeptide.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| Fmoc-Rink Amide MBHA Resin (or similar) | 100-200 mesh, ~0.6 mmol/g | e.g., Sigma-Aldrich, Bachem |

| Fmoc-Ala-Cys(ψDmp,Hpro)-OH | Peptide Synthesis Grade | e.g., Chem-Impex, Bachem |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | ChemPep |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Peptide Synthesis Grade | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Acros Organics |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Alfa Aesar |

| Deionized Water (H₂O) | Milli-Q or equivalent | N/A |

| Diethyl Ether | ACS Grade, Anhydrous | VWR |

Instrumentation:

-

Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)

-

Solid Phase Peptide Synthesis Vessel

-

Vacuum Filtration Apparatus

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) System

-

Mass Spectrometer (MS)

Experimental Protocol

This protocol outlines the key steps for incorporating Fmoc-Ala-Cys(ψDmp,Hpro)-OH following the deprotection of the N-terminal amine on the growing peptide chain attached to the solid support.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection (Microwave-Assisted)

The removal of the N-terminal Fmoc protecting group is accelerated by microwave energy.

-

Add 20% (v/v) piperidine in DMF to the swollen resin.

-

Irradiate in the microwave synthesizer. A typical method is 3 minutes at a maximum temperature of 75°C.[4][15]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove all traces of piperidine.

Coupling of Fmoc-Ala-Cys(ψDmp,Hpro)-OH (Microwave-Assisted)

This step details the activation and coupling of the pseudoproline dipeptide. The combination of HATU as the coupling reagent and Oxyma Pure as an additive is highly effective and minimizes racemization.[16][17][18]

Reagent Preparation (Stock Solutions):

-

Dipeptide: 0.2 M solution of Fmoc-Ala-Cys(ψDmp,Hpro)-OH in DMF.

-

Activator: 0.5 M solution of HATU in DMF.

-

Additive/Base: 1 M solution of DIPEA in DMF. Note: Oxyma Pure is typically added as a solid or from a separate stock solution if solubility is a concern.

Coupling Procedure:

-

To the deprotected peptide-resin, add the following reagents sequentially:

-

Fmoc-Ala-Cys(ψDmp,Hpro)-OH (5 eq.)

-

HATU (5 eq.)

-

Oxyma Pure (5 eq.)

-

DIPEA (10 eq.)

-

-

Ensure the total volume is sufficient to fully solvate the resin.

-

Place the reaction vessel in the microwave synthesizer.

-

Irradiate using a standard coupling method, for example, 5 minutes at a maximum temperature of 75-90°C.[4] Microwave energy efficiently overcomes the steric hindrance of the dipeptide, ensuring a high coupling yield in a short time.[5][6]

-

After the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove excess reagents and byproducts.

Caption: Microwave-assisted coupling workflow.

Monitoring the Coupling Reaction

To ensure the coupling reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser test, can be performed on a small sample of the resin beads.[19][20]

-

Kaiser Test: This test detects free primary amines. A positive result (blue beads) indicates incomplete coupling.[19][21]

-

Important Note: The N-terminal amine of the pseudoproline is a secondary amine, which will give a weak red/brown result with the Kaiser test, not the distinct blue of a primary amine.[19] Therefore, a negative (clear or yellowish) or weak reddish result indicates a successful coupling. For sequences ending in proline or other secondary amines, an Isatin or Chloranil test is recommended for clearer results.[19]

If the test indicates incomplete coupling, a second microwave-assisted coupling step (recoupling) should be performed before proceeding to the next deprotection step.[21]

Chain Elongation

Repeat the deprotection (4.2) and coupling (4.3) steps for the subsequent amino acids in the peptide sequence.

Cleavage and Final Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard and effective mixture is Reagent K : TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). The TIS is crucial for scavenging cations.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL/g of resin).

-

Stir the mixture at room temperature for 2-4 hours.[22] The thiazolidine ring of the pseudoproline will be cleaved by the strong acid (TFA) during this time, regenerating the native cysteine residue.[1][14]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Analysis and Expected Results

The crude peptide should be analyzed by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight. The combination of microwave assistance and pseudoproline dipeptides is expected to yield a significantly purer crude product compared to conventional room-temperature synthesis, especially for sequences prone to aggregation.

| Parameter | Conventional Synthesis (Expected) | Microwave-Assisted Synthesis (Expected) | Rationale for Improvement |

| Coupling Time | 1 - 4 hours | 5 - 10 minutes | Microwave energy dramatically accelerates the reaction kinetics.[4][11] |

| Crude Purity (HPLC) | Variable, often <70% | Typically >85% | Efficient coupling minimizes deletion sequences, and aggregation disruption prevents truncated products.[1][10] |

| Recoupling Events | Frequent | Rare | The high efficiency of microwave-heated coupling drives the reaction to completion in a single step.[5] |

| Total Synthesis Time | Days | Hours | The sum of accelerated coupling and deprotection steps leads to a massive reduction in overall synthesis time.[10] |

Causality and Scientific Rationale

Why HATU/Oxyma?

The HATU/Oxyma combination is a superior choice for coupling sterically hindered residues.

-

HATU: As a uronium/iminium salt-type coupling reagent, HATU rapidly converts the carboxylic acid of the dipeptide into a highly reactive OAt-active ester.[16][18][23] The 7-azabenzotriazole (At) moiety is a better leaving group than the benzotriazole (Bt) found in older reagents like HBTU, leading to faster reaction rates.

-

Oxyma Pure: This additive acts as a racemization suppressor.[17] Its pKa is optimal for this purpose, and it is a non-explosive and safer alternative to traditional additives like HOBt.[17][24][25]

Why Microwave Energy?

Microwave irradiation provides energy directly to the polar molecules in the reaction mixture (solvent, reagents), leading to rapid and uniform heating.[11][26] This has several key benefits:

-

Kinetic Acceleration: Higher temperatures increase the rate of reaction according to the Arrhenius equation, allowing sterically hindered couplings to proceed to completion quickly.[11]

-

Disruption of Aggregates: The thermal energy helps to break up the intermolecular hydrogen bonds that cause peptide chain aggregation, further enhancing the accessibility of the N-terminus.[5][6]

By combining the structure-disrupting properties of the Fmoc-Ala-Cys(ψDmp,Hpro)-OH dipeptide with the kinetic acceleration of microwave energy, this protocol provides a synergistic approach to efficiently synthesize challenging peptide sequences with high purity and in a fraction of the time required by conventional methods.

References

- CEM. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.

- CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.

- ChemPep Inc. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

- Palasek, S. A., et al. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. AWS.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Wikipedia. (n.d.). Pseudoproline.

- Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis.

- Díaz-Mochón, J. J., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters.

- Google Patents. (n.d.). WO2010040660A1 - Pseudoproline dipeptides.

- Bachem. (2021). Pseudoproline & Isoacyl dipeptides.

- Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.

- Halil-Mon-Step. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis.

- Aapptec Peptides. (2019). Pseudoproline Dipeptides.

- Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or.

- Biotage. (2023). Microwave heating - a route to better quality crude peptides.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Chem-Impex. (n.d.). Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH.

- ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.

- Wikipedia. (n.d.). HATU.

- NIH. (n.d.). Effect of Microwave Radiation on Enzymatic and Chemical Peptide Bond Synthesis on Solid Phase. PMC.

- NIH. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Chemical Communications (RSC Publishing). (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- NIH. (n.d.). Introduction to Peptide Synthesis. PMC.

- Iris Biotech. (2025). Oxyma as an additive in green solid-phase peptide synthesis.

- ResearchGate. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.

- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.

- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.

- Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Books.

- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.

- OxymaPure. (n.d.). Oxyma-B.

- ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.

- ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis.

- NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.

- AmbioPharm. (n.d.). Microwave SPPS Technology.

- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.

Sources

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]